2,6-Dichlorophenyl methyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorophenyl methyl phenylphosphonate is an organophosphorus compound that features a phosphonate group attached to a 2,6-dichlorophenyl and a methyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl methyl phenylphosphonate typically involves the reaction of 2,6-dichlorophenol with methyl phenylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenyl methyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenylphosphonates .
Scientific Research Applications
2,6-Dichlorophenyl methyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenyl methyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include the modulation of phosphonate and phosphine metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl methyl phenylphosphonate
- 2,6-Dichlorophenyl ethyl phenylphosphonate
- 2,6-Dichlorophenyl dimethyl phosphonate
Uniqueness
2,6-Dichlorophenyl methyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
73359-22-5 |
---|---|
Molecular Formula |
C13H11Cl2O3P |
Molecular Weight |
317.10 g/mol |
IUPAC Name |
1,3-dichloro-2-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-17-19(16,10-6-3-2-4-7-10)18-13-11(14)8-5-9-12(13)15/h2-9H,1H3 |
InChI Key |
FRYCRFDXNVODOY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.